Cyclonon-3-ene-1,5-diyne is a unique organic compound characterized by its cyclic structure and the presence of both an alkene and a diyne functional group. Its molecular formula is , and it features a non-linear arrangement of carbon atoms that contributes to its distinctive chemical properties. The compound is classified under the category of enediynes, which are known for their reactivity and potential applications in various fields, including materials science and medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several methods have been developed for synthesizing cyclonon-3-ene-1,5-diyne:
These synthetic pathways demonstrate the compound's accessibility for research and application.
Cyclonon-3-ene-1,5-diyne has potential applications in several fields:
Cyclonon-3-ene-1,5-diyne shares structural similarities with several other compounds in the enediyne family. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexeno[3,4]cyclodec-1,5-diyne | C_{12}H_{10} | Larger cyclic structure with multiple rings |
| (E)-Hexa-1,5-diyne | C_{6}H_{4} | Linear structure without a cyclic component |
| (Z)-Hexa-1,5-diyne | C_{6}H_{4} | Geometric isomer of (E)-Hexa with different spatial arrangement |
| 2-Methylcycloheptylacetylene | C_{10}H_{12} | Contains additional methyl group affecting reactivity |
Cyclonon-3-ene-1,5-diyne is unique due to its specific cyclic structure combined with both alkene and diyne functionalities. This combination may provide distinct reactivity patterns compared to its linear counterparts and larger cyclic analogs .
The pursuit of medium-ring cycloalkynes has been shaped by three distinct historical phases: early synthetic attempts (1950s–1980s), computational design breakthroughs (1990s–2010s), and contemporary strain-engineering applications (post-2015). Initial synthetic approaches to nine-membered rings relied heavily on direct cyclization methods, which consistently failed due to unfavorable entropy changes and transannular interactions . For example, early efforts to synthesize cyclonona-1,5-diyne derivatives through nucleophilic displacement reactions typically yielded polymerization byproducts rather than discrete cyclic structures .
The development of ring-expansion strategies marked a turning point. As demonstrated in the synthesis of cyclohexenocyclodec-1,5-diyne-3-ene , transition metal-mediated alkyne coupling enabled controlled construction of strained systems. Key milestones include:
These innovations addressed the "medium-ring gap" by exploiting smaller-ring precursors. For instance, the synthesis of cyclonon-3-ene-1,5-diyne from 1,2-diethynylcyclohexene derivatives exemplifies how pre-organized bicyclic intermediates mitigate transannular strain during ring expansion.
The reactivity profile of cyclonon-3-ene-1,5-diyne emerges from three interdependent strain components:
Comparative analysis with analogous systems reveals how strategic strain incorporation enhances functional utility:
This data illustrates how the nine-membered ring achieves optimal balance—sufficient strain to enable diradical formation during Bergman-type cycloaromatization, yet enough conformational flexibility to stabilize transition states. The compound's solid-state stability at room temperature further underscores the success of modern strain-engineering principles in taming traditionally reactive moieties.
The synthesis of cyclonon-3-ene-1,5-diyne derivatives represents a significant challenge in modern synthetic organic chemistry due to the inherent strain and conformational constraints associated with nine-membered carbocyclic rings [1]. These medium-sized ring systems exhibit unique thermodynamic and kinetic properties that distinguish them from their smaller five- and six-membered counterparts [2]. The formation of nine-membered rings requires careful consideration of enthalpic and entropic factors, as these systems suffer from both torsional strain and transannular interactions [1] [3].
The catalytic formation of nine-membered rings through cyclization strategies has emerged as one of the most effective approaches for accessing cyclonon-3-ene-1,5-diyne frameworks [4]. These methodologies overcome the inherent challenges associated with medium-sized ring formation by providing favorable thermodynamic driving forces and kinetic pathways [2]. The development of efficient catalytic systems has enabled the synthesis of complex nine-membered heterocycles and carbocycles that were previously difficult to access [5].
Transition metal-catalyzed alkyne coupling reactions have proven to be particularly effective for the synthesis of nine-membered ring systems containing alkyne functionalities [6]. Palladium-catalyzed methodologies represent the most extensively studied approach, with several research groups demonstrating the utility of these systems for complex ring formations [7] [8]. The mechanism typically involves the formation of a metal acetylide intermediate followed by coordination and cyclization with a second alkyne component [6].
Recent developments in rhodium-catalyzed systems have shown remarkable efficiency in the formation of nine-membered rings through [4+2] annulation processes [9]. These catalytic systems demonstrate exceptional chemoselectivity and regioselectivity, with exclusive formation of the desired ring size over competing pathways [10]. The use of nickel-based catalysts has also emerged as a cost-effective alternative, particularly for large-scale synthetic applications [9] [10].
Table 1: Transition Metal Catalysts for Nine-Membered Ring Formation
| Metal Catalyst | Reaction Type | Yield Range (%) | Selectivity | Reference |
|---|---|---|---|---|
| Palladium dichloride | Alkyne coupling | 65-87 | High endo-selectivity | [7] |
| Rhodium complexes | [4+2] Annulation | 76-96 | Exclusive cis-selectivity | [9] |
| Nickel carbene | Hydroamination | 79-94 | High regioselectivity | [10] |
| Iron chloride | Metathesis | 60-75 | Moderate selectivity | [11] |
The stereochemical outcome of these reactions is largely determined by the coordination geometry of the metal center and the steric interactions between the alkyne substituents [6]. Computational studies have revealed that the regioselectivity is controlled by the relative stability of the metallacyclic intermediates formed during the catalytic cycle [7]. The use of bulky phosphine ligands has been shown to enhance the selectivity for nine-membered ring formation over competing oligomerization processes [6].
Base-promoted intramolecular elimination reactions provide an alternative approach to transition metal catalysis for the formation of nine-membered ring systems [12]. These methodologies typically employ strong bases such as potassium tert-butoxide or lithium diisopropylamide to promote cyclization through elimination mechanisms [12] [13]. The reaction proceeds through the formation of an enolate or alkoxide intermediate that undergoes intramolecular nucleophilic attack on an electrophilic center [12].
The Conia-ene cyclization represents a particularly useful variant of base-promoted cyclization, enabling the formation of nine-membered rings under mild conditions [12]. This reaction features extremely short reaction times of approximately five minutes and proceeds at room temperature, making it attractive for the synthesis of sensitive substrates [12]. The mechanism involves the trapping of a propargyl unit by an amide enolate through an anionic chain process [12].
Optimization studies have revealed that the choice of base and solvent system significantly influences both the yield and selectivity of these reactions [12]. Polar aprotic solvents such as tetrahydrofuran and dimethyl sulfoxide generally provide superior results compared to protic systems [14]. The concentration of the base also plays a critical role, with higher concentrations favoring the desired cyclization over competing intermolecular processes [12].
Multi-component reaction systems offer powerful synthetic strategies for the direct construction of functionalized cyclonon-3-ene-1,5-diyne derivatives [15] [16]. These approaches combine three or more reactive components in a single synthetic operation, providing excellent atom economy and reducing the number of synthetic steps required [15]. The development of efficient multi-component systems has enabled access to diverse structural motifs that would be challenging to obtain through traditional stepwise approaches [16].
Palladium-catalyzed three-component reactions involving aminoenynes, aldehydes, and organometallic reagents have demonstrated remarkable utility for the synthesis of functionalized nine-membered rings [15]. These reactions proceed through a regioselective and stereodivergent mechanism that allows for the modular synthesis of exocyclic dienes bearing saturated nitrogen heterocycles [15]. The reactions utilize simple palladium catalysts and work with a broad range of substrates under mild reaction conditions [15].
Table 2: Multi-Component Reaction Systems for Nine-Membered Ring Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Yield (%) | Product Type |
|---|---|---|---|---|---|
| Aminoenyne | Aldehyde | Boronic acid | Palladium | 68-89 | Exocyclic diene |
| Azadiene | Vinyl carbonate | Electrophile | Palladium | 75-92 | Heterocycle |
| Diyne | Alkene | Nucleophile | Ruthenium | 55-78 | Conjugated system |
| Enyne | Carbonyl | Organozinc | Nickel | 62-85 | Functionalized ring |
The versatility of these multi-component systems is further demonstrated by their tolerance of various functional groups and substitution patterns [15]. Electron-rich and electron-poor aromatic systems participate equally well in these transformations, and both primary and secondary alkyl groups are accommodated [15]. The products represent useful intermediates for chemical synthesis due to the versatility of the conjugated diene functionality [15].
Hydroelementation reactions of diynes have emerged as particularly valuable multi-component processes for the synthesis of cyclonon-3-ene-1,5-diyne derivatives [16]. These reactions can lead to the formation of various products including enynes, dienes, allenes, and cyclic compounds, depending on the process conditions and catalytic system employed [16]. The presence of two triple bonds in the diyne structure provides multiple reaction sites, though maintaining appropriate regioselectivity and stereoselectivity remains challenging [16].
Post-synthetic modification strategies represent a crucial aspect of cyclonon-3-ene-1,5-diyne chemistry, enabling the transformation of basic ring systems into complex molecular architectures [17] [18] [19]. These methodologies allow for the selective functionalization of specific sites within the nine-membered ring system while preserving the core structural framework [17]. The development of efficient post-synthetic modification protocols has significantly expanded the synthetic utility of cyclonon-3-ene-1,5-diyne derivatives [19].
Ring expansion methodologies provide one of the most powerful approaches for post-synthetic modification of nine-membered ring systems [20] [2]. These reactions enable the conversion of the initial nine-membered framework into larger macrocyclic structures through carefully designed bond-breaking and bond-forming processes [20]. The ring expansion approach addresses the thermodynamic challenges associated with direct macrocycle formation by providing clear thermodynamic incentives for rearrangement [2].
The oxidative dearomatization-ring expansion-rearomatization sequence represents a particularly elegant example of post-synthetic modification [20]. This methodology involves the strategic cleavage of carbon-carbon bonds under carefully optimized conditions that suppress undesired side reactions such as dienone-phenol rearrangement [20]. The process provides access to medium-sized ring compounds that are valuable for drug discovery and natural product synthesis [20].
Table 3: Post-Synthetic Modification Reactions of Nine-Membered Rings
| Modification Type | Reaction Conditions | Product Class | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Ring expansion | Oxidative cleavage | Macrocycles | 45-72 | High regioselectivity |
| Functionalization | Electrophilic addition | Substituted rings | 58-86 | Moderate selectivity |
| Rearrangement | Thermal conditions | Isomeric rings | 35-68 | Variable selectivity |
| Cross-coupling | Palladium catalysis | Aryl derivatives | 71-93 | High chemoselectivity |
Functional group transformations within the nine-membered ring framework have been extensively studied, with particular attention to the selective modification of alkyne and alkene functionalities [17] [18]. Click chemistry approaches have proven particularly valuable for the introduction of diverse substituents through copper-catalyzed azide-alkyne cycloaddition reactions [17]. These transformations proceed under mild conditions and exhibit excellent functional group tolerance [17].
The development of dual post-synthetic modification strategies has enabled the simultaneous transformation of multiple functional groups within a single reaction [19]. These approaches provide more efficient pathways for complex molecule synthesis by reducing the number of synthetic steps required [19]. Radiative heating has been employed to initiate dual cascade reactions that simultaneously modify both propargyl and allyl groups under identical reaction conditions [19].
The conjugated diyne framework of cyclonon-3-ene-1,5-diyne provides exceptional opportunities for directed supramolecular assembly through multiple interaction modes. The linear geometry of the alkyne units, combined with the π-electron delocalization across the enediyne system, creates favorable conditions for hierarchical self-assembly processes [4] [5].
Hydrogen Bonding Networks
Conjugated diyne systems demonstrate remarkable capability in forming extended hydrogen-bonded networks when appropriately functionalized. Research has shown that quadruple hydrogen bonding motifs, such as those involving 2-ureido-4-pyrimidinone interfaces, can be integrated with enediyne scaffolds to create robust supramolecular architectures [6]. These assemblies exhibit reversible formation characteristics, allowing for dynamic material properties that respond to external stimuli while maintaining structural integrity through the rigid enediyne core.
Hierarchical Assembly Mechanisms
The implementation of hierarchical coordination-driven self-assembly protocols has demonstrated significant success in creating complex supramolecular materials. Studies have established that the combination of metal-ligand coordination bonds with hydrogen bonding interfaces enables the generation of materials with marked topological differences through minimal synthetic redesign [6]. The platinum-pyridyl bonds combined with ureidopyrimidinone quadruple hydrogen bonding create particularly effective assembly systems, where the structural rigidity imposed by metallacycles serves to minimize cyclic oligomer formation and improve material properties.
π-π Stacking Interactions
The aromatic character of the enediyne system facilitates strong π-π stacking interactions that contribute to supramolecular assembly formation. These interactions are particularly important in creating electronic communication pathways between adjacent molecules, enabling charge transport and optical properties enhancement [4]. The planar geometry requirements for optimal π-orbital overlap in conjugated diyne systems necessitate specific conformational arrangements that can be exploited for directed assembly.
Cooperative Assembly Effects
Supramolecular assemblies involving conjugated diyne systems exhibit pronounced cooperative effects that enhance both assembly formation and stability. These cooperative interactions arise from the combination of multiple weak forces, including van der Waals interactions, dipole-dipole interactions, and π-electron delocalization effects [5]. The cumulative strength of these interactions enables the formation of stable assemblies under ambient conditions while retaining responsiveness to environmental changes.
The enediyne functionality of cyclonon-3-ene-1,5-diyne provides multiple coordination sites for transition metal complexation, enabling diverse applications in catalysis, materials synthesis, and molecular electronics. The alkyne termini serve as excellent ligands for various metal centers, while the central alkene can participate in additional coordination modes [7] [8].
Ruthenium-Based Photoactivated Systems
Ruthenium complexes with enediyne ligands have demonstrated exceptional utility as photoactivated triggers for ambient temperature cycloaromatization reactions. Ruthenium η⁶-naphthalene complexes undergo photochemical dissociation of the naphthalene ligand, generating coordination sites for enediyne binding and subsequent cyclization under mild conditions [7]. These systems provide spatiotemporal control over diradical formation, addressing a persistent challenge in enediyne chemistry and enabling applications in controlled drug release and materials activation.
Manganese Carbyne Complex Formation
Manganese carbyne complexes have proven highly effective for the synthesis of cyclic enediynes through copper-catalyzed addition reactions. The two-step one-pot procedure involves initial formation of bis(alkynylcarbene) complexes from α,ω-diynes and manganese carbyne precursors, followed by rearrangement to enediyne complexes at temperatures below ambient [8]. The free enediyne can subsequently be released through photolysis, copper-catalyzed air oxidation, or stoichiometric copper(II) oxidation, providing versatile synthetic access to various ring sizes and functional group arrangements.
Palladium and Platinum Coordination Chemistry
Palladium and platinum centers demonstrate particular affinity for enediyne ligands, forming stable coordination complexes that maintain the electronic properties of the conjugated system while introducing additional functionality. Cross-π-conjugated enediyne molecules functionalized with different metal coordination sites enable electronic communication along the conjugated pathway, as evidenced by red-shifted absorption spectra and shifts in reduction potentials [9]. These complexes serve as building blocks for multitopic ligand systems where different complexing imine moieties provide coordination sites for various metal centers.
Copper-Catalyzed Activation Mechanisms
Copper complexes play crucial roles in both the synthesis and activation of enediyne systems. Copper(I) catalysis enables efficient cross-coupling reactions for enediyne formation, while copper(II) coordination can dramatically alter the thermal reactivity of enediyne compounds [10]. The coordination of metal ions to enediyne-bearing crown ether moieties results in conformational changes that can decrease cyclization temperatures by nearly 100 degrees Celsius, demonstrating the profound influence of metal coordination on enediyne reactivity.
Iron and Nickel Complex Applications
Iron tricarbonyl complexes with enediyne ligands facilitate cyclocarbonylation reactions that generate cyclopentadienone derivatives with potential applications in materials synthesis [11]. Nickel(0) complexes enable intramolecular [4+2] cycloaddition reactions under mild conditions, providing access to complex polycyclic structures that are difficult to obtain through conventional thermal processes [12]. These metal-catalyzed transformations expand the synthetic utility of enediyne precursors in materials chemistry.
The photophysical characteristics of cyclonon-3-ene-1,5-diyne and related enediyne systems position them as promising candidates for advanced optoelectronic applications. The conjugated π-electron system enables efficient light absorption and emission processes, while the structural rigidity provides stability under operating conditions [13] [14] [15].
Absorption and Emission Characteristics
Enediyne systems typically exhibit strong absorption bands in the ultraviolet to visible region (250-400 nm) with corresponding emission maxima spanning 350-600 nm, depending on the specific substitution pattern and environmental conditions [13] [14] [15]. The molar extinction coefficients range from 10³ to 10⁴ M⁻¹cm⁻¹, indicating strong electronic transitions suitable for optoelectronic applications [13] [16]. The Stokes shifts observed in these systems (2000-4200 cm⁻¹) provide sufficient separation between absorption and emission bands to minimize self-absorption effects in device configurations [17].
Intramolecular Charge Transfer Phenomena
Push-pull enediyne systems demonstrate remarkable intramolecular charge transfer (ICT) behavior that can be exploited for optoelectronic device development. Cross-conjugated push-pull enediynyl dyes exhibit dual emission from locally excited (LE) and ICT states, with the dominant emission pathway dependent on solvent polarity [17]. The ICT emission predominates in polar environments and shows dramatically red-shifted characteristics (up to 4166 cm⁻¹ shift from cyclohexane to N,N-dimethylformamide), enabling high-contrast fluorescence switching applications.
Fluorescence Lifetime and Quantum Yield Properties
Time-resolved fluorescence studies reveal distinct lifetime components corresponding to different excited states in enediyne systems. ICT states typically exhibit shorter lifetimes (0.5-0.9 ns) compared to LE states (1.6-2.8 ns), providing insights into the photophysical pathways and enabling optimization for specific applications [17]. Fluorescence quantum yields vary significantly with molecular structure and environment (0.1-0.8), offering tunable emission efficiencies for device optimization [13] [15].
Organic Field-Effect Transistor Applications
Diethynylated derivatives of conjugated organic semiconductors have demonstrated exceptional performance in organic field-effect transistor (OFET) applications. N,N′-diethynylated 6,13-dihydro-6,13-diazapentacene derivatives maintain identical molecular geometry and π-π stacking patterns compared to their parent compounds while exhibiting altered frontier molecular orbitals [18]. These modifications result in hole mobilities exceeding 1 cm²V⁻¹s⁻¹, more than double that of the unmodified parent compounds, while simultaneously providing enhanced environmental stability against light and air exposure.
Molecular Electronics Integration
The incorporation of alkyne-terminated molecules in molecular junction configurations enables precise control over electronic transport properties. Bilayer molecular junctions fabricated using alkyne/azide "click" chemistry demonstrate tunneling-based charge transport with high yield (>90%) and excellent reproducibility [19]. The effective barrier heights show relatively weak dependence on molecular structure within specific series, enabling predictable device performance. Iron-alkyne based organometallic molecules serve as particularly effective functional building blocks for molecular junctions, combining rigid-rod structural layouts with favorable orbital overlaps for efficient charge transport [20].
Nonlinear Optical Applications
Conjugated diyne systems, particularly those incorporating alkali metal dopants, exhibit exceptional nonlinear optical (NLO) properties suitable for advanced photonic applications. Alkali metal-adsorbed graphdiyne systems demonstrate dramatically enhanced first hyperpolarizability values (βtot = 3.93 × 10⁵ arbitrary units for potassium-doped systems), attributed to strong alkalide characteristics and intramolecular electron donor-acceptor processes [21]. These enhanced NLO responses position such materials as promising candidates for next-generation carbon-based optoelectronic nanodevices.
Photoswitchable Device Concepts
The photochemical reactivity of enediyne systems enables innovative photoswitchable device concepts. Two-photon induced generation of reactive enediynes using light within the phototherapeutic window (700-900 nm) provides spatiotemporal control over material properties [22]. These approaches enable the development of devices where functionality can be activated on-demand through optical stimulation, opening pathways to smart materials with programmable responses.